molecular formula CH4N2S<br>CH4N2S<br>H2NCSNH2 B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No.: B124793
CAS No.: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is a white crystalline solid that is soluble in water and has a melting point of 182°C. It is primarily used as a reagent in organic synthesis and has various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiourea can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound mainly involves the reaction of hydrogen sulfide with calcium cyanamide. The global annual production of this compound is around 10,000 tonnes, with significant production in Germany, China, and Japan .

Chemical Reactions Analysis

Oxidation Reactions

Thiourea undergoes oxidation to form intermediates and products depending on the oxidant and conditions:

Formamidine Disulfide Formation

In acidic solutions with oxidants like Fe³⁺ or H₂O₂, this compound oxidizes to formamidine disulfide, a key intermediate:

2SC NH2 2H2N C NH S S C NH NH2+2H++2e2\,\text{SC NH}_2\text{ }_2\rightarrow \text{H}_2\text{N C NH S S C NH NH}_2+2\text{H}^++2e^-

This reaction is critical in gold and silver leaching processes, where formamidine disulfide acts as an oxidizing agent .

Advanced Oxidation Products

Strong oxidants (e.g., ozone, H₂O₂) further degrade this compound to sulfate (SO₄²⁻), sulfonic acid, or elemental sulfur. Ozonation studies reveal pseudo-first-order kinetics, with rate constants increasing with ozone concentration and pH :

Initial [this compound] (g/dm³) Rate Constant (min⁻¹) Half-Life (min)
10.4181.07
30.2473.16
50.1804.35

Higher this compound concentrations reduce ozonation efficiency due to competitive intermediate oxidation .

Reduction Reactions

This compound serves as a mild reductant in organic and inorganic systems:

Peroxide Reduction

This compound reduces peroxides to diols, stabilizing reactive intermediates:

ROOH+SC NH2 2ROH+SC NH2 2O\text{ROOH}+\text{SC NH}_2\text{ }_2\rightarrow \text{ROH}+\text{SC NH}_2\text{ }_2\text{O}

This reaction is exploited in polymer curing and pharmaceutical synthesis .

Ozonolysis Workup

This compound efficiently cleaves ozonides to carbonyl compounds, offering advantages over volatile alternatives like dimethyl sulfide :

Ozonide+SC NH2 2Carbonyl Compounds+Byproducts\text{Ozonide}+\text{SC NH}_2\text{ }_2\rightarrow \text{Carbonyl Compounds}+\text{Byproducts}

Metal Complexation

This compound coordinates with transition metals via sulfur or nitrogen atoms, forming stable complexes:

Coordination Modes

  • Monodentate: Binds through sulfur (e.g., Hg²⁺ → HgS) .

  • Bidentate: Coordinates via sulfur and nitrogen (e.g., Cu²⁺, Co²⁺) .

IR studies of Co(II) and Cu(II) complexes show ν(C=S) shifts from 1,323 cm⁻¹ (free this compound) to 1,269–1,277 cm⁻¹, confirming sulfur coordination .

Thermal Decomposition

At 150°C, this compound equilibrates with ammonium thiocyanate:

SC NH2 2NH4SCN\text{SC NH}_2\text{ }_2\leftrightarrow \text{NH}_4\text{SCN}

This reversible reaction complicates high-temperature applications .

pH-Dependent Degradation

This compound oxides decompose via first-order kinetics, accelerated under alkaline conditions :

pH Decomposition Rate Constant (min⁻¹)
4.00.0021
7.00.0058
9.00.0123

Cyclization

This compound participates in heterocycle synthesis, forming thiazoles and pyrimidines through reactions with α,β-unsaturated carbonyl compounds .

Nucleophilic Substitution

In alkaline media, this compound displaces halides in alkyl halides to yield thiouronium salts :

R X+SC NH2 2R SC NH2 2+X\text{R X}+\text{SC NH}_2\text{ }_2\rightarrow \text{R SC NH}_2\text{ }_2^+\text{X}^-

Scientific Research Applications

Pharmaceutical Applications

Thiourea Derivatives in Medicine:
this compound and its derivatives have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as:

  • Antiviral and Anticancer Activities: Certain this compound derivatives have shown promising results in inhibiting viral replication and cancer cell proliferation .
  • Antibacterial Properties: Research indicates that this compound compounds can effectively combat bacterial infections, making them potential candidates for new antibiotics .

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel this compound derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, showcasing the potential of this compound in cancer therapy .

Industrial Applications

Metal Extraction:
this compound is widely used in hydrometallurgy for the extraction of precious metals such as gold and silver. It forms stable complexes with metal ions, facilitating their separation from ores. This method is considered environmentally friendly compared to traditional cyanide leaching processes .

Table 1: Comparison of this compound and Cyanide in Metal Extraction

PropertyThis compoundCyanide
Environmental ImpactLower toxicityHigh toxicity
Metal Recovery RateHighVery high
StabilityModerateHigh

Photography:
In photography, this compound acts as a fixing agent that stabilizes developed images by removing excess silver halide from photographic emulsions, ensuring clarity and permanence .

Agricultural Applications

Fertilizer Additive:
this compound is incorporated into fertilizers to enhance nutrient uptake by plants. Its presence improves the efficiency of nutrient delivery, potentially leading to increased crop yields .

Stress Alleviation in Plants:
Recent studies have shown that this compound can mitigate oxidative stress in plants under adverse conditions such as drought or high temperatures. This capability is attributed to its role in maintaining redox potential within plant cells .

Case Study: Effect on Canola Yield
A study on Brassica napus (canola) demonstrated that this compound treatment improved seed oil content and overall plant health under stress conditions. The application resulted in enhanced chlorophyll content and photosynthetic rates, indicating its effectiveness as a growth promoter .

Chemical Industry Applications

Production of Flame Retardants and Resins:
this compound is utilized in manufacturing flame retardant materials and synthetic resins. It serves as an auxiliary agent in various chemical reactions, enhancing product performance and stability .

Table 2: Industrial Uses of this compound

ApplicationDescription
Flame RetardantsUsed in the production of fire-resistant materials
Vulcanization AcceleratorsEnhances rubber processing for better durability
Metal Finishing SolutionsImproves surface quality in metal products

Mechanism of Action

Thiourea is similar to other sulfur-containing compounds such as:

    Urea: Structurally similar but contains an oxygen atom instead of sulfur.

    Selenourea: Contains selenium instead of sulfur.

    Isothis compound: A tautomeric form of this compound.

Uniqueness:

Comparison with Similar Compounds

  • Urea (CO(NH₂)₂)
  • Selenourea (SeC(NH₂)₂)
  • Isothiourea (HN=C(SH)NH₂)

This compound’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.

Biological Activity

Thiourea, a compound characterized by the presence of a thiocarbonyl group, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological properties of this compound and its derivatives, highlighting key research findings, case studies, and structure-activity relationships (SAR).

This compound (NH₂CSNH₂) is a white crystalline solid that serves as a precursor for synthesizing numerous biologically active compounds. Its unique structure allows for modifications that enhance its pharmacological properties, making it a valuable compound in drug development.

2. Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including:

  • Antibacterial Activity : this compound derivatives have shown significant antibacterial effects against various strains. For instance, bis(this compound) derivatives displayed potent activity against Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 135 to 145 µg/mL .
  • Antifungal Activity : Research on modified thioureas has demonstrated antifungal properties against pathogens such as Aspergillus species and Stemphylium solani. The antifungal efficacy was notably enhanced in derivatives synthesized from chitosan .
  • Anticancer Activity : Several this compound derivatives have been identified as potential anticancer agents. For example, fluorinated pyridine derivatives exhibited selective cytotoxicity against HepG2 liver cancer cells with IC50 values around 4.8 µg/mL .
  • Anti-Leishmanial Activity : Recent studies have highlighted the potential of this compound derivatives in treating leishmaniasis. Compounds synthesized showed IC50 values as low as 1.8 µM against Leishmania amazonensis, surpassing traditional treatments like miltefosine .
  • Antioxidant Properties : this compound also demonstrates antioxidant activity, which plays a crucial role in mitigating oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound derivatives. Key findings from SAR studies include:

  • Hydrogen Bonding : The number of hydrogen bond acceptors and donors significantly affects the potency of this compound derivatives against various pathogens .
  • Substituent Influence : The nature and position of substituents on the this compound moiety can enhance or diminish biological activity. For example, compounds with methoxy groups in specific positions exhibited increased potency against Plasmodium falciparum, the malaria-causing parasite .

Case Study 1: Anti-Leishmanial Thioureas

A study synthesized fifty this compound derivatives and evaluated their anti-leishmanial properties. Notably, compound 3e showed an IC50 value of 4.9 µM against the amastigote form of L. amazonensis, demonstrating significant selectivity over cytotoxic effects on macrophages .

Case Study 2: Antibacterial Bis(this compound) Derivatives

Another investigation focused on bis(this compound) derivatives, revealing that compounds with longer carbon chains exhibited reduced antibacterial activity against E. coli. This suggests that structural modifications can lead to varying degrees of efficacy .

Table 1: Biological Activities of Selected this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound 3eAnti-LeishmanialL. amazonensis4.9 µM
Fluorinated PyridineAnticancerHepG24.8 µg/mL
Bis(this compound) DerivativeAntibacterialE. coli135 µg/mL
MTACSAntifungalAspergillus niger250–1000 µg/mL

6. Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-leishmanial effects. Ongoing research into their structure-activity relationships continues to unveil new therapeutic potentials, positioning this compound as a valuable scaffold in drug discovery.

The exploration of this compound's biological activities not only enhances our understanding of its pharmacological potential but also paves the way for developing novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining thiourea solubility in aqueous and organic solvents, and how do these conditions influence its reactivity?

this compound's solubility in water (137 g/L at 20°C) and polar solvents like ethanol is critical for designing reaction media. To measure solubility, use gravimetric analysis: dissolve this compound incrementally in a solvent under controlled temperature (e.g., 20–320 K) until saturation, then quantify via evaporation or filtration. The dissolution enthalpy and entropy in ethanol (mass fractions 0.54–0.88) can be calculated to optimize synthesis conditions, such as in isopropyl mercaptan production .

Q. How can researchers safely handle this compound given its toxicity profile, and what protocols mitigate health risks during laboratory use?

this compound is a thyroid toxin and suspected carcinogen. Use PPE (gloves, goggles, fume hoods) to prevent inhalation or skin contact. For in vivo studies, adhere to dose-response frameworks (e.g., ethylene this compound (ETU) rat models) to establish safe exposure thresholds. Chronic toxicity studies require monitoring thyroid function and histopathology, as prolonged exposure disrupts hormone synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are functional groups identified?

IR spectroscopy identifies this compound's ν(N–H) at ~3179 cm⁻¹, ν(C=S) at 1190 cm⁻¹, and aromatic ν(C=C) at 1528 cm⁻¹. Microelemental analysis (CHNS/O) validates purity, with deviations >0.3% indicating impurities. For example, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] amides show expected C=O (1708 cm⁻¹) and C=S peaks .

Advanced Research Questions

Q. How do contradictory findings in this compound’s carcinogenicity data impact risk assessment, and what methodologies reconcile these discrepancies?

While rodent studies classify this compound as carcinogenic (e.g., thyroid tumors), human epidemiological data remain inconclusive. Apply weight-of-evidence approaches: compare dose-response curves across species (e.g., ETU rat models ), adjust for metabolic differences, and use probabilistic models (e.g., benchmark dose modeling) to extrapolate human risk. Cross-reference PubChem and ECHA databases for updated toxicokinetic data .

Q. What mechanisms explain this compound’s role in inducing apoptosis in cancer cells, and how can this inform drug design?

this compound derivatives (e.g., thienylthiazole-aryl-thiourea hybrids) reduce mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis via cytochrome c release and Bcl-2 downregulation. Use flow cytometry with JC-1 dye to measure ΔψM and Western blotting to track apoptotic proteins. Structure-activity relationships (SARs) highlight electron-withdrawing groups enhancing efficacy .

Q. How can this compound leaching parameters for gold extraction be optimized to reduce reagent consumption while maintaining efficiency?

this compound’s gold dissolution rate exceeds cyanide but requires high concentrations. Optimize by mixing with thiocyanate and ferric sulfate (reduces this compound use by 30–40%). Use a central composite design (CCD) to test variables: pH (1.5–2.5), this compound concentration (0.1–0.3 M), and oxidant ratio (Fe³⁺/thiourea = 0.5–1.5). Leaching efficiency >95% is achievable at 25°C with 0.2 M this compound and 0.15 M Fe³⁺ .

Q. What experimental designs address the environmental persistence of this compound, and how can degradation pathways be quantified?

Conduct photolysis and hydrolysis studies under UV light (254 nm) and varying pH (3–9). Use HPLC-UV to track this compound degradation products (e.g., urea, sulfate ions). Half-life in neutral water exceeds 100 days, but acidic conditions (pH 3) accelerate degradation (t₁/₂ = 12 days). Pair with toxicity assays (e.g., Daphnia magna LC50) to assess ecotoxicological impacts .

Q. Methodological Guidance

  • For solubility/kinetic studies : Use Arrhenius plots to model temperature-dependent solubility, validated via DSC for enthalpy changes .
  • For pharmacological assays : Combine MTT cytotoxicity tests with ROS detection kits to differentiate apoptosis mechanisms .
  • For environmental studies : Apply OECD guidelines (e.g., Test No. 307) for soil degradation studies, quantifying this compound via GC-MS .

Properties

IUPAC Name

thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S, Array
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53754-90-8
Record name Thiourea, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53754-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9021348
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder.
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate
Record name SID85148783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol

CAS No.

62-56-6
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOUREA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiourea; thiocarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
Thiourea
4-Methoxy-6-methylquinazoline
Thiourea
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
Thiourea
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
Thiourea
4-Methoxy-6-methylquinazoline
Thiourea
4-Methoxy-6-methylquinazoline
Thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.